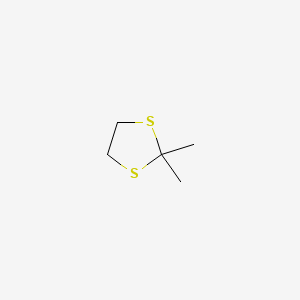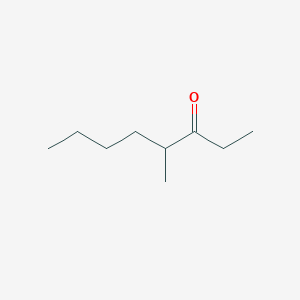
2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, a phenyl group, and a phenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone typically involves a multi-step process. One common method involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with different 2-aminopyridines to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly
Propiedades
Número CAS |
6338-31-4 |
|---|---|
Fórmula molecular |
C21H19NO2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-anilino-2-(4-methoxyphenyl)-1-phenylethanone |
InChI |
InChI=1S/C21H19NO2/c1-24-19-14-12-16(13-15-19)20(22-18-10-6-3-7-11-18)21(23)17-8-4-2-5-9-17/h2-15,20,22H,1H3 |
Clave InChI |
ZWTDNWLECNNVAH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
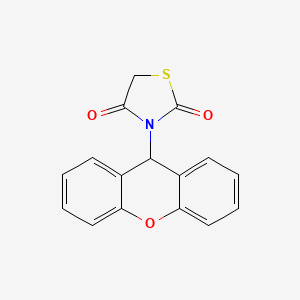
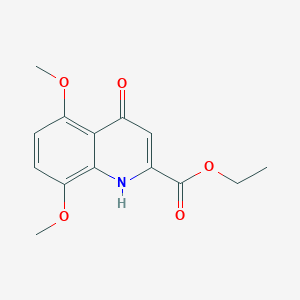
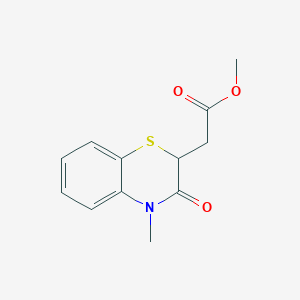

![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)


![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)

